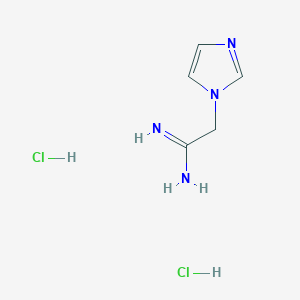

2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride

説明

2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride is a synthetic organic compound characterized by an imidazole ring linked to an acetimidamide group, with two hydrochloride counterions. The imidazole moiety is a nitrogen-containing heterocycle known for its role in biological systems, including enzyme active sites and drug interactions. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Its structural analogs often vary in substituents (e.g., carboxylic acid vs. amidine groups) or additional aromatic systems, which influence physicochemical properties and biological activity .

特性

IUPAC Name |

2-imidazol-1-ylethanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-5(7)3-9-2-1-8-4-9;;/h1-2,4H,3H2,(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQYJNZWLZBGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield disubstituted imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction conditions and the availability of raw materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and purity.

化学反応の分析

Types of Reactions

2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound features an imidazole ring, contributing to its unique reactivity and interaction with biological systems. Its molecular formula is C5H9ClN4, and it typically exists in a hydrochloride salt form, enhancing its solubility in aqueous environments. The imidazole structure allows for versatile interactions with various biological targets, making it a valuable compound in research.

Medicinal Chemistry

Enzyme Inhibition and Drug Development

One of the prominent applications of 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride is its role as an enzyme inhibitor. Research indicates that it can inhibit enzymes involved in metabolic pathways, such as heme oxygenase, which plays a critical role in heme metabolism. This inhibition potential is crucial for developing therapeutic agents targeting metabolic disorders.

Antimicrobial and Anticancer Properties

Studies have also highlighted the compound's antimicrobial and anticancer properties. Its ability to interact with biological macromolecules through hydrogen bonding enhances its efficacy as a therapeutic agent. The compound's mechanism of action involves binding to specific sites on target proteins, influencing their activity.

Case Study: Enzyme Inhibition

A notable study focused on the inhibition of heme oxygenase by 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride demonstrated its effectiveness in reducing heme degradation products. This research underscores the compound's potential in treating conditions associated with excessive heme breakdown.

Biochemical Applications

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme activities and interactions with biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to investigate binding affinities and interaction mechanisms.

Cellular Effects

Research indicates that 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride influences cellular processes by modulating signaling pathways and gene expression. Its effects vary depending on dosage and environmental conditions, making it a subject of interest for further studies on cellular metabolism.

Industrial Applications

Catalysis and Material Development

In industrial settings, the compound serves as a catalyst in various chemical reactions and as a building block for synthesizing more complex molecules. Its versatility allows for optimization in reaction conditions to enhance yield and purity during large-scale production .

Comparative Analysis of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, antimicrobial agents | Binding to active sites on target enzymes |

| Biochemistry | Biochemical assays, enzyme activity studies | Modulation of signaling pathways |

| Industrial Chemistry | Catalysts for synthesis, material development | Facilitating chemical reactions |

作用機序

The mechanism of action of 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function and activity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogs and Similarity Scores

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-(1H-Imidazol-1-yl)acetic acid hydrochloride | 87266-37-3 | 0.98 | Acetic acid group instead of acetimidamide |

| 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid HCl | 127657-46-9 | 0.69 | Imidazo-pyridine fused ring system |

| 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride | 858513-10-7 | 0.88 | Ethylamine chain instead of acetimidamide |

| QC-282 (imidazole-based inhibitor) | Not provided | N/A | Pyrimidine and fluorophenyl substituents |

Structural Insights :

Pharmacological Activity

Key Findings :

- The dihydrochloride salt form (as in the target compound) improves bioavailability compared to free bases, as seen in analogs like zimelidine dihydrochloride .

- Imidazole-benzimidazole hybrids () demonstrate dual antitubercular and antifungal activity, highlighting the role of halogen substituents (e.g., chlorine in compound 8a) in enhancing efficacy .

- QC-220 and QC-282 () show that subtle structural changes (e.g., adamantane vs. benzyl groups) drastically alter enzyme selectivity and potency .

生物活性

2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name : 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride

- CAS Number : 2219376-08-4

- Molecular Formula : C5H8Cl2N4

The biological activity of 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as a modulator of nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses and cancer progression .

Anticancer Activity

Recent studies have demonstrated that 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells (MCF-7) by inhibiting cell proliferation and inducing apoptosis. The compound's IC50 values were reported to be around 120 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against various bacterial strains, although further studies are necessary to establish its efficacy and mechanism of action in this context.

Study on Breast Cancer Cells

In a controlled laboratory setting, the effects of 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride were assessed on MCF-7 breast cancer cells over a period of 72 hours. The results indicated:

- 24 hours : Significant reduction in metabolic activity at concentrations above 10 µM.

- 48 hours : Continued decrease in cell viability, with IC50 values decreasing to approximately 82.5 µM.

- 72 hours : A resurgence in metabolic activity at lower concentrations was noted, suggesting potential chemoresistance mechanisms developing in the cell line .

| Time (hours) | Concentration (µM) | % Cell Viability |

|---|---|---|

| 24 | 10 | 80 |

| 48 | 100 | 60 |

| 72 | 50 | 75 |

Pharmacokinetics

The pharmacokinetic profile of 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride suggests good stability in plasma with a half-life conducive for therapeutic applications. Studies indicate that modifications to the compound can enhance its solubility and bioavailability, which are critical for effective drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。